Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-
Overview
Description
Synthesis Analysis
The synthesis of related cyclohexene derivatives involves a variety of chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, the synthesis of 1-(Trimethoxymethyl) cyclohexene showcases a method involving steps from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, illustrating a pathway that may be adapted for the synthesis of "Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-" (Bourke & Collins, 1996).
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives has been extensively studied, revealing insights into their conformation and interactions. For instance, studies on the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlight the significance of C–H⋯N, C–H⋯π, and π⋯π interactions, which are critical in understanding the molecular structure of cyclohexene derivatives (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Cyclohexene derivatives undergo a range of chemical reactions, highlighting their reactivity and potential for functionalization. The cyclodimerization of the 1-methyl-1,3-diferrocenylallyl cation into 1,3,5-triferrocenyl-4-(1-ferrocenylethenyl)cyclohexene is a prime example of the compound's versatility in participating in complex reactions (Klimova, Pushin, & Sazonova, 1984).
Physical Properties Analysis
The physical properties of cyclohexene derivatives, such as their crystalline structure and conformation, provide insight into their stability and reactivity. The molecular and crystal structures of specific derivatives have been determined, illustrating the compound's conformations and potential interactions in the solid state (Kutulya et al., 2008).
Chemical Properties Analysis
The chemical properties of "Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-" are closely tied to its structure and synthesis pathways. The reactions it undergoes, such as cycloadditions and cyclopropanations, reflect its chemical reactivity and potential applications in organic synthesis. The synthesis and polymerization of 1-methyl-4-isopropenyl-6-methylene-1-cyclohexene demonstrate the compound's reactivity and the possibility of producing polymers with unique properties (Trumbo, 1995).
Scientific Research Applications
Formation of p-Cymene : γ-Terpinene can transform into p-cymene (1-methyl-4-(1-methylethyl)benzene) through a reaction with the OH radical. This process involves H-atom abstraction from the cyclohexadiene ring structure of γ-terpinene. The formation yield and rate constants for this reaction have been quantified, which is vital for understanding atmospheric chemistry and the environmental impact of terpenes (Aschmann, Arey, & Atkinson, 2011).
Cyclodimerization Reactions : The compound has been studied in cyclodimerization reactions, particularly the cyclodimerization of the 1-methyl-1,3-diferrocenylallyl cation into 1,3,5-triferrocenyl-4-(1-ferrocenylethenyl)cyclohexene. This study provides insights into the molecular structures and potential applications in organometallic chemistry (Klimova, Pushin, & Sazonova, 1984).
Cycloaddition Reactions : The compound has been utilized in [4 + 2] cycloaddition reactions, specifically with 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate, leading to compounds like 4-Hydroxymethyl-2-cyclohexen-1-one. This research is crucial for understanding complex reaction mechanisms and synthesizing valuable organic compounds (Kozmin, He, & Rawal, 2003).
Structural Studies and Synthesis : Various studies have been conducted on the synthesis and structural analysis of derivatives of 1-aminocyclohexene-2,4-dicarbonitriles and other similar compounds. These studies contribute to our understanding of molecular structures, stereochemistry, and potential pharmaceutical applications (Lorente et al., 1995).
Hydrogenation Studies : Research has been conducted on the hydrogenation of derivatives of dimethoxytetrahydrofuran and cyclohexene in the presence of various catalysts. These studies are significant for industrial chemistry and understanding the behavior of compounds under different catalytic conditions (Marinicheva, Khidekel', & Markushina, 1971).
Molecular Interactions and Crystal Packing : Investigations into the molecular structures and interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, have been conducted. Understanding these interactions is crucial for designing materials and understanding molecular behavior (Lai, Mohr, & Tiekink, 2006).
Microwave Spectrum and Structure Analysis : The microwave spectrum, structure, and dipole moment of cyclohexene and its derivatives have been determined. Such studies are fundamental in physical chemistry and provide essential data for various scientific applications (Scharpen, Wollrab, & Ames, 1968).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . Use should be limited to outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4R)-1-methyl-4-propan-2-ylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJUFMHYAFYNU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904381 | |
Record name | (+)-1-p- Menthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)- | |
CAS RN |
1195-31-9 | |
Record name | (+)-p-Menth-1-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-(Isopropyl)-1-methylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-1-p- Menthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-(isopropyl)-1-methylcyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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